molecular formula C10H8N2O B3418074 Ethanone, 1-(1,8-naphthyridin-2-yl)- CAS No. 1188433-77-3

Ethanone, 1-(1,8-naphthyridin-2-yl)-

Cat. No. B3418074
CAS RN: 1188433-77-3
M. Wt: 172.18 g/mol
InChI Key: DUMNPJGEKDCKPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “Ethanone, 1-(1,8-naphthyridin-2-yl)-”, has been achieved through various methods. These methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Molecular Structure Analysis

The molecular structure of “Ethanone, 1-(1,8-naphthyridin-2-yl)-” is represented by the InChI code 1S/C10H8N2O/c1-7(13)9-5-4-8-3-2-6-11-10(8)12-9/h2-6H,1H3 . The molecular weight of the compound is 172.19 .


Physical And Chemical Properties Analysis

“Ethanone, 1-(1,8-naphthyridin-2-yl)-” is a powder at room temperature . The compound’s NMR (400 MHz, DMSO-d6) values are as follows: δ, (ppm):10.56 (s, 1H), 9.51–9.28 (d, 2H, J =7.2 Hz), 9.27–9.16 (d, 2H, J =7.6 Hz), 8.52–8.31 (m, 4H), 8.23 (s, 1H), 7.93–7.84 (m, 5H), 3.41 (s, 3H) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1,8-Naphthyridines, which include Ethanone, 1-(1,8-naphthyridin-2-yl)-, have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the synthesis of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Treatment of Bacterial Infections

Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections . Many more compounds with this core are under clinical investigations .

Use as Ligands

This class of heterocycles finds use as ligands , which are ions or molecules that bind to a central metal atom to form a coordination complex.

Components of Light-Emitting Diodes

1,8-Naphthyridines are used as components of light-emitting diodes , which are semiconductor light sources that emit light when current flows through them.

Dye-Sensitized Solar Cells

They are also used in dye-sensitized solar cells , which are a type of photovoltaic cell that converts visible light into electrical energy.

Molecular Sensors

1,8-Naphthyridines are used in molecular sensors , which are devices that translate chemical information, ranging from the concentration of a specific sample component to total composition analysis, into analytically useful signals.

Self-Assembly Host–Guest Systems

They are used in self-assembly host–guest systems , which are systems in which a host molecule forms a complex with a guest molecule without the aid of covalent bonds.

Green Synthesis

An efficient, useful, and general procedure for the synthesis of [1,8]naphthyridin-1-phenyl-1-ethanones via a one-pot four-component reaction under mild and catalyst-free conditions in excellent yields has been described . This protocol has the advantages of high yields, mild and catalyst-free conditions, short reaction times, and the application of green solvent .

Safety and Hazards

The safety information for “Ethanone, 1-(1,8-naphthyridin-2-yl)-” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(1,8-naphthyridin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7(13)9-5-4-8-3-2-6-11-10(8)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMNPJGEKDCKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=N2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,8-Naphthyridin-2-YL)ethanone

CAS RN

1188433-77-3
Record name 1-(1,8-naphthyridin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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